5-Bromo-2-cyanobenzene-1-sulfonyl chloride

Catalog No.
S821143
CAS No.
1257415-88-5
M.F
C7H3BrClNO2S
M. Wt
280.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-cyanobenzene-1-sulfonyl chloride

CAS Number

1257415-88-5

Product Name

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

IUPAC Name

5-bromo-2-cyanobenzenesulfonyl chloride

Molecular Formula

C7H3BrClNO2S

Molecular Weight

280.53 g/mol

InChI

InChI=1S/C7H3BrClNO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H

InChI Key

BPGQSAVORPJKIJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N

5-Bromo-2-cyanobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClNO2SC_7H_3BrClNO_2S and a molecular weight of approximately 280.53 g/mol. It features a bromine atom, a cyano group, and a sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis. The compound appears as a solid powder and is typically stored at low temperatures to maintain its stability .

Due to the absence of specific data, it's crucial to handle this compound with caution, assuming it shares properties with similar compounds. Here are some potential hazards:

  • Skin and eye irritant: Sulfonyl chlorides can react with moisture on the skin and eyes, causing irritation and burns.
  • Corrosive: In the presence of water, the compound can release hydrochloric acid, which is corrosive.
  • Potential respiratory irritant: Inhalation of dust or fumes may irritate the respiratory system.

The sulfonyl chloride group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride is highly reactive and can participate in various nucleophilic substitution reactions. It can react with amines to form sulfonamides or with alcohols to yield sulfonate esters. Additionally, the presence of the cyano group allows for potential reactions involving nucleophilic attack, providing pathways for further functionalization .

Several synthetic routes can be employed to produce 5-bromo-2-cyanobenzene-1-sulfonyl chloride:

  • Nucleophilic Substitution: Starting from 5-bromo-2-cyanobenzenesulfonic acid, thionyl chloride can be used to convert the acid into the corresponding sulfonyl chloride.
  • Direct Bromination: The compound can also be synthesized by brominating 2-cyanobenzenesulfonyl chloride under controlled conditions.
  • Reactions with Cyanide Sources: Utilizing cyanide sources in the presence of appropriate catalysts can yield this compound through electrophilic aromatic substitution .

5-Bromo-2-cyanobenzene-1-sulfonyl chloride finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Catalyst Development: The compound has been utilized in developing solid acid catalysts due to its sulfonyl group, enhancing reaction efficiency in esterification processes.
  • Dye Chemistry: It plays a role in dye degradation studies, particularly in advanced oxidation processes for wastewater treatment .

Studies on the interactions of 5-bromo-2-cyanobenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride moiety undergoes nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological or chemical properties. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential applications in medicinal chemistry .

Several compounds share structural similarities with 5-bromo-2-cyanobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-cyanobenzene-1-sulfonyl chlorideC7H3ClNO2SC_7H_3ClNO_2SContains chlorine instead of bromine
4-Bromo-2-cyanobenzenesulfonyl chlorideC7H3BrClNO2SC_7H_3BrClNO_2SBromine at position four instead of five
5-Bromo-2-methylbenzene-1-sulfonyl chlorideC7H6BrClO2SC_7H_6BrClO_2SMethyl group addition alters reactivity

Uniqueness

The uniqueness of 5-bromo-2-cyanobenzene-1-sulfonyl chloride lies in its specific combination of functional groups, particularly the cyano and sulfonyl chloride groups, which allow for diverse reactivity patterns not found in other similar compounds. This makes it a versatile building block for synthesizing complex organic molecules .

5-Bromo-2-cyanobenzene-1-sulfonyl chloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its structural complexity through precise positional descriptors. The compound bears the Chemical Abstracts Service registry number 1257415-88-5, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular weight of 280.53 grams per mole positions this compound within the medium molecular weight range characteristic of functionalized aromatic intermediates.

The structural classification of this compound places it within the aromatic sulfonyl chloride family, specifically as a trisubstituted benzene derivative. The benzene ring core provides the aromatic foundation, while the three distinct functional groups contribute complementary electronic effects. The bromine substituent at the 5-position introduces significant steric bulk and moderate electron-withdrawing character, influencing both reactivity patterns and regioselectivity in subsequent transformations. The cyano group at the 2-position serves as a powerful electron-withdrawing functionality, significantly affecting the electron density distribution throughout the aromatic system.

The systematic name 5-bromo-2-cyanobenzenesulfonyl chloride accurately conveys the substitution pattern, with alternative nomenclature including benzenesulfonyl chloride, 5-bromo-2-cyano-. The Simplified Molecular Input Line Entry System representation, Carbon 1 equals Carbon Carbon equals Carbon open parenthesis equals Carbon open parenthesis Carbon equals Carbon 1 Bromine close parenthesis Sulfur open parenthesis equals Oxygen close parenthesis open parenthesis equals Oxygen close parenthesis Chlorine close parenthesis Carbon pound Nitrogen, provides computer-readable structural encoding essential for modern chemical informatics applications.

Historical Context and Development

The development of aromatic sulfonyl chlorides emerged from fundamental advances in sulfur chemistry during the late nineteenth and early twentieth centuries. Industrial preparation methods for benzenesulfonyl chloride derivatives established the foundation for more complex substituted variants through systematic modification approaches. The synthetic methodology for preparing sulfonyl chlorides from aromatic compounds utilizing chlorosulfonic acid represents a cornerstone advancement that enabled access to diverse substitution patterns.

Early industrial processes focused on simple benzenesulfonyl chloride production through direct sulfonation and chlorination sequences. The introduction of multiple functional groups, particularly combinations of halogen and nitrile substituents, required sophisticated synthetic strategies that emerged from pharmaceutical industry demands for complex building blocks. Patent literature from the late twentieth century documented systematic approaches to multi-substituted aromatic sulfonyl chlorides, reflecting growing recognition of their synthetic utility.

The specific development of 5-bromo-2-cyanobenzene-1-sulfonyl chloride likely emerged from medicinal chemistry programs requiring access to multiply-functionalized aromatic intermediates. Contemporary synthetic methodologies have expanded access to such compounds through improved reaction conditions and catalyst systems, particularly those utilizing copper-mediated processes and diazotization strategies. Recent advances in Sandmeyer-type reactions have provided more efficient routes to complex aromatic sulfonyl chlorides, demonstrating the continued evolution of this synthetic field.

Position in Aromatic Sulfonyl Chloride Chemistry

5-Bromo-2-cyanobenzene-1-sulfonyl chloride occupies a distinctive position within aromatic sulfonyl chloride chemistry due to its unique combination of functional groups and their specific positioning on the benzene ring. The compound belongs to the broader class of substituted benzenesulfonyl chlorides, which represent fundamental building blocks in synthetic organic chemistry. Within this classification, compounds bearing both halogen and cyano substituents constitute a specialized subset with enhanced synthetic utility.

The electronic properties of 5-bromo-2-cyanobenzene-1-sulfonyl chloride distinguish it from simpler aromatic sulfonyl chlorides through the combined influence of multiple electron-withdrawing groups. The cyano functionality contributes significant electron withdrawal through both inductive and resonance effects, while the bromine atom provides moderate electron withdrawal primarily through inductive mechanisms. This electronic environment enhances the electrophilicity of the sulfonyl chloride center, facilitating nucleophilic substitution reactions under mild conditions.

Comparative analysis with related compounds reveals systematic trends in reactivity and selectivity patterns. The 4-bromo-2-cyanobenzenesulfonyl chloride isomer exhibits similar reactivity profiles but different regioselectivity patterns in aromatic substitution reactions. The 3-bromo-2-cyanobenzene-1-sulfonyl chloride variant demonstrates altered electronic properties due to the different substitution pattern. These structural relationships provide insights into structure-activity correlations essential for rational synthetic design.

CompoundChemical Abstracts Service NumberMolecular WeightBromine PositionCyano Position
5-Bromo-2-cyanobenzene-1-sulfonyl chloride1257415-88-5280.5352
4-Bromo-2-cyanobenzenesulfonyl chloride431046-20-7280.5342
3-Bromo-2-cyanobenzene-1-sulfonyl chlorideNot specified280.5332

Significance in Organic Synthesis

The synthetic significance of 5-bromo-2-cyanobenzene-1-sulfonyl chloride stems from its multifunctional nature and diverse reactivity patterns across multiple reaction manifolds. The sulfonyl chloride functionality serves as a primary reactive center for nucleophilic substitution reactions, enabling efficient formation of sulfonamide, sulfonate ester, and related derivatives. Contemporary pharmaceutical synthesis frequently employs such reactions for introducing sulfonyl-containing pharmacophores into drug candidates.

The presence of both bromine and cyano substituents provides additional synthetic handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution processes. Metal-catalyzed cross-coupling reactions utilizing the bromine substituent enable formation of carbon-carbon and carbon-heteroatom bonds, expanding synthetic accessibility to complex molecular architectures. The cyano group offers opportunities for diverse transformations including reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition reactions.

Recent advances in sulfonyl chloride chemistry have emphasized the importance of compounds bearing multiple functional groups for late-stage functionalization strategies. The development of chemoselective reaction conditions allows sequential manipulation of different functional groups within the same molecule, maximizing synthetic efficiency. Studies demonstrate that 5-bromo-2-cyanobenzene-1-sulfonyl chloride participates effectively in such strategies, enabling construction of complex molecules through sequential transformations.

The compound finds particular utility in medicinal chemistry applications where the sulfonamide motif represents a key pharmacophore. Formation of sulfonamide derivatives through reaction with primary and secondary amines provides access to potential drug candidates with enhanced biological activity profiles. The additional functional groups enable fine-tuning of physicochemical properties including solubility, metabolic stability, and target selectivity.

Reaction TypeNucleophileProduct ClassTypical Yields
Sulfonamide FormationPrimary AminesMonosubstituted Sulfonamides85-95%
Sulfonate Ester FormationAlcoholsAlkyl Sulfonates80-90%
Cross-CouplingOrganometallic ReagentsBiaryl Derivatives70-85%
Nucleophilic Aromatic SubstitutionNucleophilesSubstituted Aromatics60-80%

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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